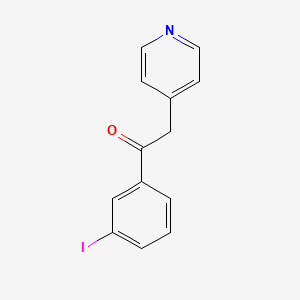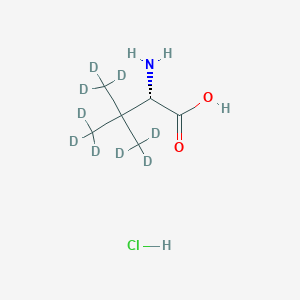
4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Hydroxyethylation: The starting material, tetrahydronaphthalene, undergoes hydroxyethylation using ethylene oxide in the presence of a strong base such as sodium hydroxide (NaOH) under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, sulfonates.
Scientific Research Applications
4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies and as a potential inhibitor in enzyme assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tetrahydronaphthalene: A closely related compound without the hydroxyethyl group.
Naphthalene: A polycyclic aromatic hydrocarbon with a similar ring structure but lacking the hydroxyl group.
Ethylbenzene: An aromatic compound with an ethyl group attached to a benzene ring.
Uniqueness: 4-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the hydroxyl group, which imparts different chemical and physical properties compared to its similar compounds
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-4,9,12-14H,5-8H2 |
InChI Key |
YUWABWRZRCQGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)






![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)

![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)


